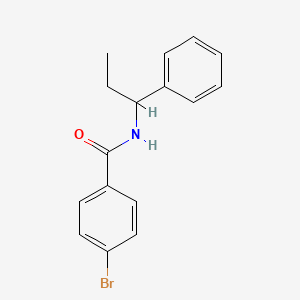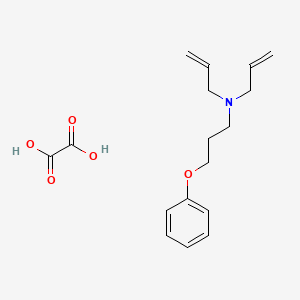
4-bromo-N-(1-phenylpropyl)benzamide
Übersicht
Beschreibung
4-bromo-N-(1-phenylpropyl)benzamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a member of the benzamide family of compounds, which are known to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 4-bromo-N-(1-phenylpropyl)benzamide is not fully understood, but it is thought to act on several different targets in the body. 4-bromo-N-(1-phenylpropyl)benzamide has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. 4-bromo-N-(1-phenylpropyl)benzamide has also been shown to inhibit the activity of several kinases, which are involved in cell signaling pathways. The exact mechanism by which 4-bromo-N-(1-phenylpropyl)benzamide exerts its effects on these targets is still under investigation.
Biochemical and Physiological Effects
4-bromo-N-(1-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects in the body. In animal studies, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to improve learning and memory, reduce inflammation, and protect against oxidative stress. 4-bromo-N-(1-phenylpropyl)benzamide has also been shown to have antitumor activity in several different types of cancer cells. The exact mechanisms by which 4-bromo-N-(1-phenylpropyl)benzamide exerts these effects are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-(1-phenylpropyl)benzamide for lab experiments is its relatively simple synthesis method. 4-bromo-N-(1-phenylpropyl)benzamide can be synthesized using standard laboratory equipment and reagents, making it a cost-effective compound for research. 4-bromo-N-(1-phenylpropyl)benzamide is also a relatively stable compound, which makes it easy to handle and store. One limitation of 4-bromo-N-(1-phenylpropyl)benzamide for lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-(1-phenylpropyl)benzamide. One area of interest is the development of new drugs based on the structure of 4-bromo-N-(1-phenylpropyl)benzamide. Researchers are also interested in further investigating the mechanisms by which 4-bromo-N-(1-phenylpropyl)benzamide exerts its effects on various targets in the body. In addition, there is interest in exploring the potential applications of 4-bromo-N-(1-phenylpropyl)benzamide in the treatment of neurodegenerative diseases and cancer. Overall, 4-bromo-N-(1-phenylpropyl)benzamide is a promising compound that has the potential to lead to new discoveries in a variety of scientific research areas.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(1-phenylpropyl)benzamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 4-bromo-N-(1-phenylpropyl)benzamide has been shown to inhibit the growth of cancer cells and may have potential applications in the development of new cancer therapies. In drug discovery, 4-bromo-N-(1-phenylpropyl)benzamide has been used as a lead compound for the development of new drugs with improved properties.
Eigenschaften
IUPAC Name |
4-bromo-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKEHVMSHXRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-{[4-(butylthio)phenyl]amino}-2-oxoethoxy)-N-(2,6-dimethylphenyl)benzamide](/img/structure/B4077287.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077292.png)
![1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4077300.png)
![1-[3-(2-chloro-4-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)

![2-[3-(2-isopropyl-5-methylphenoxy)propyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4077350.png)
![N-ethyl-N-{[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B4077356.png)
![2-[(3-bromobenzyl)oxy]-N-(2-phenoxyethyl)benzamide](/img/structure/B4077364.png)
![1-[4-(2-biphenylyloxy)butyl]piperazine oxalate](/img/structure/B4077376.png)
